N-(cyclopentylmethyl)cyclobutanamine
Description
N-(Cyclopentylmethyl)cyclobutanamine is a secondary amine featuring a cyclobutanamine core (C₄H₈NH₂) substituted with a cyclopentylmethyl group (–CH₂C₅H₉). Its molecular formula is C₁₀H₁₉N, with a molecular weight of 153.27 g/mol.
Properties
CAS No. |
1250518-64-9 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-(cyclopentylmethyl)cyclobutanamine |
InChI |
InChI=1S/C10H19N/c1-2-5-9(4-1)8-11-10-6-3-7-10/h9-11H,1-8H2 |
InChI Key |
FKQZTBAACRUZLF-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)CNC2CCC2 |
Canonical SMILES |
C1CCC(C1)CNC2CCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table highlights structural differences and molecular properties between N-(cyclopentylmethyl)cyclobutanamine and related compounds:
Key Observations :
- Lipophilicity : The cyclopentylmethyl group in the target compound increases lipophilicity compared to aromatic (e.g., benzyl) or polar (e.g., methoxybenzyl) substituents. This may enhance membrane permeability but reduce aqueous solubility.
- Reactivity : Unlike propargyl-substituted analogs , the cyclopentylmethyl group is chemically inert under standard conditions, reducing undesired side reactions.
Spectroscopic and Analytical Data
While direct data for this compound are unavailable, comparisons to analogs provide insights:
- ¹H NMR : Expected signals for cyclopentyl protons (δ ~1.5–2.5 ppm, multiplet) and cyclobutane protons (δ ~2.0–2.8 ppm, multiplet). Absence of aromatic protons distinguishes it from benzyl derivatives (e.g., δ ~6.8–7.4 ppm in 9k ).
- HRMS : Predicted [M+H]⁺ ion at m/z 154.1590 (calculated for C₁₀H₁₉N). This contrasts with higher masses for derivatives like 9q (261.1967 ) or lower masses for N-methyl analogs (85.0891 ).
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